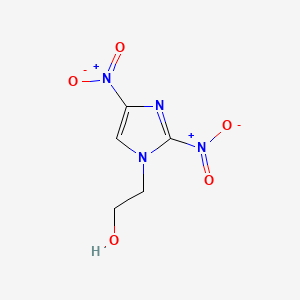

2,4-Dinitroimidazole-1-ethanol

Description

Historical Context of Dinitroimidazole Compounds in Synthetic and Mechanistic Studies

The study of nitroimidazole compounds has a rich history, dating back to the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s from Nocardia mesenterica, which spurred systematic research into this class of compounds for their biological activities. google.comresearchgate.netnih.gov The initial focus was largely on their applications as antibiotics against anaerobic bacteria and parasites. nih.govacs.org

The development of dinitroimidazole derivatives represents a significant progression in this field. Researchers began to explore the effects of multiple nitro group substitutions on the imidazole (B134444) ring, aiming to modulate the electronic and, consequently, the functional properties of these molecules. nih.gov Early investigations into dinitroimidazoles were often linked to their potential as radiosensitizers, compounds that increase the susceptibility of hypoxic tumor cells to radiation therapy. nih.govnih.govxiahepublishing.com The rationale was that the electron-affinic nature of the nitro groups could mimic the effect of oxygen in "fixing" radiation-induced DNA damage in oxygen-deficient environments characteristic of solid tumors. nih.govtandfonline.comnih.gov

Synthetic methodologies for creating dinitroimidazoles have evolved, with various nitration techniques being applied to the imidazole core. researchgate.net Mechanistic studies have also been a key aspect of their history, with research focusing on understanding their modes of action, including the bioreductive activation of the nitro groups under hypoxic conditions to generate reactive species. acs.org The thermal rearrangement of isomers, such as the conversion of 1,4-dinitroimidazole to the more stable 2,4-dinitroimidazole (B52884), has also been a subject of investigation, highlighting the chemical intricacies of these compounds. google.comgoogle.com

Structural Features and Chemical Nomenclature within Heterocyclic Compound Classification

2,4-Dinitroimidazole-1-ethanol belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon within the ring. Specifically, it is a derivative of imidazole, a five-membered aromatic ring with two non-adjacent nitrogen atoms. orientjchem.orgjcdronline.orgchemeurope.com The imidazole ring is a fundamental structural motif in many biologically important molecules. jcdronline.org

The systematic name, this compound, precisely describes its molecular architecture according to IUPAC nomenclature. orientjchem.orgsmolecule.com The parent structure is imidazole. The prefix "dinitro" indicates the presence of two nitro groups (NO₂). The locants "2" and "4" specify that these nitro groups are attached to the carbon atoms at the second and fourth positions of the imidazole ring. The suffix "-1-ethanol" signifies that an ethanol (B145695) group (-CH₂CH₂OH) is attached to the nitrogen atom at the first position of the imidazole ring. smolecule.com

The numbering of the imidazole ring in substituted derivatives follows established conventions. In the case of histidine, a well-known imidazole-containing amino acid, the nitrogen atoms are designated as pros (π, near the side chain) and tele (τ, far from the side chain) to resolve ambiguity. iupac.org For systematic nomenclature, the numbering begins at a nitrogen atom and proceeds around the ring.

The presence of the electron-withdrawing nitro groups and the polar ethanol side chain significantly influences the electronic distribution and physicochemical properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆N₄O₅ |

| Molecular Weight | 202.13 g/mol |

| CAS Number | 69542-89-8 |

This data is compiled from available chemical databases.

Current Research Trajectories and Academic Significance of this compound

The primary area of current research for this compound revolves around its function as a radiosensitizer for hypoxic cells. nih.gov Studies have shown that it can enhance the killing of hypoxic cancer cells by ionizing radiation. nih.gov In comparative studies, 2,4-dinitroimidazoles have been found to be more effective radiosensitizers than their nitroimidazo[2,1-b]oxazole isomers, suggesting the importance of the 2-nitro group for this activity. nih.gov

Research has focused on synthesizing and evaluating a series of 1-substituted 2,4-dinitroimidazole analogues to establish structure-activity relationships. nih.gov For instance, 1-(2-hydroxy-3-methoxypropyl)-2,4-dinitroimidazole was identified as a particularly effective radiosensitizer in one such series. nih.gov The academic significance of this compound lies in its role as a model compound for understanding the mechanisms of radiosensitization by nitroimidazoles. Mechanistic investigations explore how these compounds are activated under hypoxic conditions and how they interact with cellular components to enhance radiation damage. nih.govnih.gov

While the main focus has been on radiosensitization, the broader class of nitroimidazoles continues to be investigated for other applications, including the development of new therapeutic agents and as probes for detecting tumor hypoxia. researchgate.netnih.govdndi.org The synthetic accessibility of this compound and its derivatives allows for systematic modifications to fine-tune their properties for specific research applications. nih.gov

Table 2: Spectroscopic Data for Related Imidazole Structures

| Compound | Spectroscopic Data Highlights | Reference |

| 1,4-dinitroimidazole | ¹H NMR (CDCl₃): δ 9.0 and 9.4 ppm; Mass Spec (M⁺): 158 | google.com |

| 2,4-dinitroimidazole | ¹H NMR (CDCl₃): δ 8.6 and 11.7 ppm; Mass Spec (M⁺): 158 | google.com |

| 4-nitroimidazole (B12731) | ¹H NMR (DMSO-d₆): δ 8.297 and 7.851 ppm | chemicalbook.com |

| Ethanol | Low-resolution ¹H NMR: 3 peaks at ~1.2 ppm (-CH₃), ~3.7 ppm (-CH₂), and ~5.4 ppm (-OH) | savemyexams.com |

Note: Direct, detailed spectroscopic data for this compound was not available in the searched literature. The table provides data for its constituent parts and isomers to give a contextual understanding.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69542-89-8 |

|---|---|

Molecular Formula |

C5H6N4O5 |

Molecular Weight |

202.13 g/mol |

IUPAC Name |

2-(2,4-dinitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C5H6N4O5/c10-2-1-7-3-4(8(11)12)6-5(7)9(13)14/h3,10H,1-2H2 |

InChI Key |

WNURBLVAAMWYCX-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(N=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

2,4-dinitroimidazole-1-ethanol KA 161 KA-161 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4 Dinitroimidazole 1 Ethanol

Classical and Contemporary Synthetic Routes for 2,4-Dinitroimidazole-1-ethanol

The synthesis of this compound is not a single-pot reaction but rather a sequence of carefully controlled chemical transformations. The initial and most critical phase is the synthesis of the precursor, 2,4-dinitroimidazole (B52884). Subsequently, the ethanol (B145695) moiety is introduced onto the imidazole (B134444) ring, a step that requires regioselective control to ensure the desired N1-substitution.

Nitration Strategies for Imidazole Ring Systems and Precursors

The introduction of nitro groups onto the imidazole ring is a foundational aspect of synthesizing the target molecule. This is typically achieved through electrophilic nitration, where the choice of nitrating agents and reaction conditions plays a pivotal role in determining the outcome and yield of the reaction.

A common and effective method for the dinitration of imidazole precursors involves the use of a mixture of acetic anhydride (B1165640) and nitric acid. This combination generates acetyl nitrate (B79036) in situ, a potent nitrating agent. The synthesis of the key intermediate, 2,4-dinitroimidazole, often commences with 4-nitroimidazole (B12731).

The process typically involves the nitration of 4-nitroimidazole with a mixture of 100% nitric acid and acetic acid, followed by the addition of acetic anhydride. This reaction first yields 1,4-dinitroimidazole. This intermediate is often not isolated in a powdered form due to potential allergy concerns for laboratory workers. Instead, it is extracted into a solvent like methylene (B1212753) chloride. google.com

Subsequently, the 1,4-dinitroimidazole undergoes a thermal rearrangement to form the more stable 2,4-dinitroimidazole. This rearrangement is typically achieved by heating the 1,4-dinitroimidazole solution in a high-boiling solvent such as chlorobenzene (B131634) at temperatures ranging from 120-140°C. google.com This process results in the migration of the nitro group from the N1 position to the C2 position of the imidazole ring, yielding 2,4-dinitroimidazole. google.com

Table 1: Synthesis of 2,4-Dinitroimidazole via Nitration and Rearrangement

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitroimidazole | 100% Nitric Acid, Acetic Acid, Acetic Anhydride | Methylene Chloride (for extraction) | 25-35 | 1,4-Dinitroimidazole | High |

Note: Yields are approximate and can vary based on specific reaction conditions.

The regioselectivity of nitration is a critical consideration in the synthesis of nitroimidazoles. The position of existing substituents on the imidazole ring directs the incoming nitro group. For the synthesis of 2,4-dinitroimidazole, starting with 4-nitroimidazole ensures that the second nitration, following the rearrangement, occurs at the C2 position, which is activated for electrophilic attack. The initial formation of 1,4-dinitroimidazole is favored, but its subsequent thermal rearrangement to the 2,4-isomer is a key step to obtaining the desired precursor. google.com

Further nitration of 2,4-dinitroimidazole to produce trinitroimidazole derivatives is also possible using stronger nitrating mixtures, such as a combination of 98% nitric acid and 98% sulfuric acid. However, for the synthesis of this compound, the dinitrated intermediate is the required starting material for the subsequent alkylation step. icm.edu.pl

Nucleophilic Substitution Reactions in the Synthesis of this compound

Once the 2,4-dinitroimidazole core has been synthesized, the focus shifts to the introduction of the ethanol group at the N1 position. This is achieved through nucleophilic substitution reactions, where the nitrogen atom of the imidazole ring acts as a nucleophile.

The addition of the ethanol group to the N1 position of 2,4-dinitroimidazole is a crucial step in the synthesis of the final compound. This is typically achieved by reacting 2,4-dinitroimidazole with a suitable 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base. The base deprotonates the imidazole ring, enhancing its nucleophilicity and facilitating the attack on the electrophilic carbon of the haloethanol.

The reaction of 2,4-dinitroimidazole with 2-haloethanols is a key method for the synthesis of this compound. While specific experimental data from a wider range of sources is limited in the public domain, the general principle of N-alkylation of nitroimidazoles is well-established. The regioselectivity of this alkylation is generally favored at the N1 position for 4-nitroimidazole derivatives.

Table 2: Representative N1-Alkylation of Nitroimidazoles

| Nitroimidazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 4-Nitroimidazole | Various Alkyl Halides | K2CO3 | Acetonitrile (B52724) | 60 | 1-Alkyl-4-nitroimidazole |

Note: The conditions for the N1-alkylation of 2,4-dinitroimidazole with 2-haloethanols are based on general procedures for similar compounds and require specific experimental validation.

While the primary route to this compound involves the N-alkylation of 2,4-dinitroimidazole, the use of other halogenated imidazole intermediates represents an alternative theoretical pathway. For instance, a pre-functionalized imidazole containing a halogen at a different position could undergo nitration and subsequent manipulation. However, the more direct and commonly implied route is the dinitration of an imidazole precursor followed by the introduction of the ethanol side chain.

The synthesis of various halo-nitroimidazoles is documented, and these compounds are valuable intermediates in organic synthesis. For example, 2-halo-4-nitroimidazoles can be produced from 2,4-dinitroimidazole through halogenation reactions. google.com These halogenated intermediates are reactive towards nucleophiles and could potentially be used in more complex synthetic routes, although their direct application in the synthesis of this compound is not the most commonly cited method.

Thermal Isomerization Pathways in Dinitroimidazole Synthesis

The synthesis of 2,4-dinitroimidazole (2,4-DNI) is frequently achieved through the thermal rearrangement of its isomer, 1,4-dinitroimidazole (1,4-DNI). acs.orggoogle.comresearchgate.netsciencemadness.orggoogle.com This isomerization is a key transformation, as direct nitration of imidazole or 4-nitroimidazole typically yields the 1,4-dinitro isomer or other undesired products. icm.edu.pl

The thermal rearrangement is generally carried out by heating 1,4-dinitroimidazole in a suitable high-boiling solvent, such as chlorobenzene, at temperatures ranging from 120-140°C. google.comsciencemadness.orggoogle.com The reaction can also be conducted in a molten state by heating 1,4-dinitroimidazole to its melting point (around 95-98°C) without a solvent. google.com The reaction proceeds via an intramolecular pathway, which has been suggested to be a acs.orggoogle.com-sigmatropic type rearrangement. acs.org Isotope-labeling studies have been employed to investigate this mechanism, providing evidence against the formation of a 4,4-dinitro intermediate. acs.org

During the thermal isomerization process, in addition to the desired 2,4-dinitroimidazole, some byproducts may be formed. These can include 4-nitroimidazole, resulting from denitration of the starting material, and trinitroimidazole derivatives. acs.orgsciencemadness.org The yield of 2,4-dinitroimidazole from this rearrangement is typically high, often exceeding 90%. sciencemadness.org

Subsequent to the formation of 2,4-dinitroimidazole, the ethanol group is introduced at the N-1 position. This can be accomplished through the reaction of 2,4-dinitroimidazole with reagents such as 2-haloethanols (e.g., 2-chloroethanol) or ethylene (B1197577) oxide (propylene oxide in some cases for analogous structures). researchgate.net This alkylation reaction is a common method for functionalizing the imidazole ring.

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in chemical manufacturing. For the synthesis of nitroimidazole derivatives, including this compound, green chemistry principles offer opportunities to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions and Microwave-Assisted Syntheses

One of the key principles of green chemistry is the reduction or elimination of solvent usage. A patent describes a solvent-free approach for the thermal rearrangement of 1,4-dinitroimidazole to 2,4-dinitroimidazole by heating the starting material in its molten state. google.com This method avoids the use of high-boiling organic solvents like chlorobenzene, thereby reducing volatile organic compound (VOC) emissions and simplifying product work-up.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced product purity. nih.govrasayanjournal.co.inwisdomlib.org The application of microwave irradiation has been successfully demonstrated in the synthesis of 2,4-dinitroimidazole from 1,4-dinitroimidazole. tcgls.com This technique can also be applied to the synthesis of various other heterocyclic compounds, including pyrazole (B372694) and quinoline (B57606) derivatives, highlighting its broad applicability. nih.govwisdomlib.org The use of microwave energy can potentially be extended to the subsequent N-alkylation step to produce this compound, offering a more energy-efficient and rapid alternative to conventional heating methods.

| Synthesis Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Thermal Isomerization | Refluxing in chlorobenzene | Heating in molten state | Avoids use of volatile organic solvents. |

| Thermal Isomerization | Conventional heating | Microwave irradiation | Reduced reaction time, potentially higher yield. tcgls.com |

| N-alkylation | Conventional heating | Microwave irradiation (potential) | Potentially faster reaction and improved energy efficiency. |

Catalyst Systems for Dinitroimidazole Functionalization

The development of efficient catalyst systems is another cornerstone of green chemistry. While the N-alkylation of imidazoles can often be achieved with a base, the use of catalysts can enhance reaction rates and selectivity. For the synthesis of related imidazole-1-ethanol derivatives, solid-supported catalysts such as potassium hydroxide (B78521) on alumina (B75360) (KOH/Al2O3) have been employed as an alkaline catalyst in N-alkylation reactions. patsnap.com This approach offers advantages such as ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling, contributing to a more sustainable process. The application of such catalytic systems to the synthesis of this compound could offer similar benefits. Research into multifunctional catalysts, such as bimetallic nanoparticles, is also an active area in the synthesis of related benzimidazole (B57391) compounds, which could inspire future catalytic approaches for dinitroimidazole functionalization. researchgate.net

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to ensure the desired purity of the final product. The methods employed typically involve crystallization and chromatographic techniques.

Crystallization and Recrystallization Methods

Crystallization is a fundamental technique for the purification of solid organic compounds. mnstate.edutifr.res.in For the precursor, 2,4-dinitroimidazole, recrystallization from solvents like ethyl alcohol or acetonitrile has been reported to yield a purified product. acs.orggoogle.com The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. mnstate.edu

For this compound, a similar approach would be employed. The selection of an appropriate solvent or a mixed-solvent system would be the first step. tifr.res.inmnstate.edu The process generally involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Compound | Recrystallization Solvent(s) | Reference |

| 2,4-Dinitroimidazole | Ethyl alcohol | acs.org |

| 2,4-Dinitroimidazole | Acetonitrile | google.com |

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic techniques are powerful tools for the separation and purification of compounds based on their differential distribution between a stationary phase and a mobile phase. erdcinnovation.org

Column chromatography is a preparative technique used to separate components of a mixture. For the purification of this compound, a suitable stationary phase, such as silica (B1680970) gel or alumina, would be selected along with an appropriate mobile phase (eluent). The choice of eluent is critical for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative separation technique. erdcinnovation.orgresearchgate.netresearchgate.net For the analysis and purification of nitroimidazole derivatives, reversed-phase HPLC is commonly used, often with a C18 column. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as acids (e.g., formic acid) to improve peak shape. erdcinnovation.org Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to effectively separate compounds with a wide range of polarities. erdcinnovation.org

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a reaction and to identify the components of a mixture. mdpi.com For nitroimidazoles, TLC on silica gel plates with a mobile phase such as a chloroform-methanol mixture has been shown to be effective for separating different derivatives and their degradation products. mdpi.com

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica gel 60 F254 | Chloroform-methanol | Monitoring reactions, identifying components. mdpi.com |

| HPLC | C18 (Reversed-phase) | Acetonitrile/water or Methanol/water with acid | Analysis and purification. erdcinnovation.orgresearchgate.net |

| Column Chromatography | Silica gel or Alumina | Varies (e.g., hexane/ethyl acetate) | Preparative purification. |

Fundamental Reaction Mechanisms and Reactivity Studies of 2,4 Dinitroimidazole 1 Ethanol

Thermal Decomposition Mechanisms and Kinetics

The thermal stability and decomposition pathways of nitroimidazole compounds are of significant interest. Studies on the parent compound, 2,4-dinitroimidazole (B52884) (2,4-DNI), provide a foundational understanding of the thermal behavior of 2,4-Dinitroimidazole-1-ethanol. The decomposition of 2,4-DNI is a complex process that occurs at elevated temperatures, with a melting point reported between 265–274°C, above which decomposition ensues. researchgate.net The process is characterized by the evolution of low molecular-weight gases and the formation of a solid residue. researchgate.netunt.edu

| Stage | Description | Key Products |

|---|---|---|

| 1. Early Decomposition | Induced by impurities and residual water. researchgate.netunt.edu | CO₂, HNCO researchgate.net |

| 2. Induction Period | Relatively constant rate of decomposition. researchgate.netunt.edu | CO₂, NO researchgate.netunt.edu |

| 3. Autoacceleratory Period | Rate of decomposition increases significantly until the sample is depleted. researchgate.netunt.edu | Major gaseous products |

| 4. Final Period | Slow decomposition of the solid residue. researchgate.netunt.edu | Low-molecular-weight gases |

The initial and rate-determining step in the thermal decomposition of many nitroaromatic energetic materials is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. researchgate.net For multi-nitroimidazoles, the thermal dissociation is predicted to be a competition between NO₂ elimination (C-NO₂ bond cleavage) and other pathways like nitro-nitrite isomerization. mdpi.com Energetic materials with C-NO₂ bonds are generally more thermally stable and less sensitive to impact and shock compared to those with N-NO₂ and O-NO₂ moieties, a stability enhanced by the imidazole (B134444) aromatic ring. icm.edu.pl

For the parent compound 2,4-DNI, the activation energy (Ea) for the induction period of its solid-phase thermal decomposition has been determined to be 46.9 ± 0.7 kcal/mol, with a Log(A) of 16.3 ± 0.3. researchgate.netunt.edu This value reflects the energy barrier for the initial steps of decomposition, which are likely dominated by C-NO₂ bond scission. The decomposition of 2,4-DNI results in a variety of gaseous products, indicating multiple bond cleavage events following the initial steps.

Table of Gaseous Products from the Thermal Decomposition of 2,4-Dinitroimidazole at 235°C

| Product | Classification |

|---|---|

| NO | Major |

| CO₂ | Major |

| CO | Major |

| N₂ | Major |

| HNCO | Major |

| H₂O | Major |

| HCN | Minor |

| C₂N₂ | Minor |

| NO₂ | Minor |

| C₃H₄N₂ | Minor |

| C₃H₃N₃O | Minor |

| NH₃ | Minor |

Data sourced from studies on 2,4-DNI. researchgate.netunt.edu

An alternative initial step to direct C-NO₂ bond cleavage is the nitro-nitrite isomerization (NO₂ → ONO). This rearrangement can lead to the formation of an oxy radical intermediate and subsequent elimination of nitric oxide (NO). ontosight.ai This pathway is considered a competitive reaction in the decomposition of nitroimidazoles. mdpi.comiaea.org For many multi-nitroimidazoles, it is predicted that electronically excited molecules can return to their ground electronic state and then dissociate following a nitro-nitrite isomerization to produce NO. mdpi.com This pathway, leading to NO and an oxy radical, is proposed as a key part of the decomposition mechanism for 2,4-DNI that is consistent with experimental data. ontosight.ai

Impurities can significantly affect the thermal stability of energetic materials. In the case of 2,4-DNI, the presence of adsorbed and occluded water (H₂O) in the crystal lattice has been shown to increase the rate of thermal decomposition, particularly during the early stages. ontosight.ai The initial evolution of decomposition products like CO₂ and HNCO is observed to coincide with the release of water from the sample. researchgate.net While H₂O appears to accelerate the initial decomposition, studies suggest it does not significantly affect the length of the induction time at 235°C. ontosight.ai Other impurities remaining from the synthesis process can also contribute to the initiation of decomposition. ontosight.ai

General Reactivity of the Dinitroimidazole Moiety

The chemical reactivity of the 2,4-dinitroimidazole core in this compound is characterized by the strong electron-withdrawing nature of the two nitro groups. google.com This electronic feature governs the susceptibility of the imidazole ring to different types of chemical transformations.

An electrophile is a chemical species that accepts an electron pair, while a nucleophile donates an electron pair to form a new bond. ontosight.aiontosight.ai The dinitroimidazole ring possesses both electrophilic and nucleophilic characteristics, although the former is significantly enhanced. The electron-withdrawing nitro groups decrease the electron density of the imidazole ring, making it highly electrophilic and susceptible to nucleophilic attack. smolecule.com For instance, 1,4-dinitroimidazoles react readily with nucleophiles like cysteine under neutral aqueous conditions. smolecule.com They can also react with amines in organic solvents through a mechanism involving nucleophilic attack at the C5 position. smolecule.com

The chemical transformations of nitroimidazoles frequently involve the formation of reactive intermediates and radical species. The reduction of the nitro groups can lead to the generation of highly reactive species that can interact with other molecules. For example, the reduction of the nitroimidazole ronidazole (B806) can form reactive species that bind covalently to cysteine.

Cyclic voltammetry studies on nitroimidazole derivatives have shown that the reduction of the nitro group can form a nitro radical anion. researchgate.net In the context of photochemistry, the photolysis of nitroaromatics is known to produce reactive nitrogen species such as nitrite (B80452) (NO₂⁻) and nitric oxide (NO). Furthermore, reactions involving nitroimidazoles can proceed through radical chain mechanisms initiated by one-electron transfer processes. These radical species are often key intermediates in the complex reaction pathways of these compounds.

Degradation Pathways in Model Systems (excluding biological contexts)

The degradation of this compound in simplified, non-biological environments is expected to be primarily influenced by hydrolysis and oxidation, processes that are well-documented for other nitroaromatic compounds and alcohols.

The 2,4-dinitroimidazole ring is susceptible to nucleophilic attack, a reaction that can be catalyzed by both acids and bases. The electron-withdrawing nature of the two nitro groups enhances the electrophilicity of the imidazole ring carbons, making them more prone to attack by water molecules or hydroxide (B78521) ions. The stability of related N-acylimidazoles has been shown to be pH-dependent, with hydrolysis occurring under both acidic and basic conditions. researchgate.net It is plausible that this compound exhibits similar behavior, with the rate of hydrolysis increasing at pH values away from neutral.

Temperature is another crucial factor. An increase in temperature generally leads to an increase in the degradation rate constant, as observed in studies of metronidazole (B1676534) suspensions. researchgate.net This relationship can typically be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Although specific half-life and rate constant data for this compound are not available, the table below presents data for a related nitroimidazole, metronidazole, to illustrate the typical influence of temperature on degradation.

Table 1: Hypothetical Influence of Temperature on the First-Order Degradation Rate Constant (k) of a Nitroimidazole Compound in Aqueous Solution

| Temperature (°C) | Hypothetical Rate Constant (k) (week⁻¹) |

| 30 | 0.010 |

| 40 | 0.025 |

| 50 | 0.060 |

This table is illustrative and based on general principles and data for related compounds. Actual values for this compound may differ.

The oxidation of this compound can proceed via two main pathways: attack on the dinitroimidazole ring and oxidation of the ethanol (B145695) side chain.

The dinitroaromatic structure is generally resistant to oxidation due to the deactivating effect of the nitro groups. However, under strong oxidizing conditions, such as those provided by advanced oxidation processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH), degradation of the imidazole ring can occur. nih.gov Studies on the degradation of other nitroimidazoles have shown that the reaction with hydroxyl radicals is a key degradation pathway. nih.gov The initial step is often the addition of the hydroxyl radical to the imidazole ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to ring cleavage and the formation of smaller organic molecules and inorganic ions.

The primary alcohol group (-CH₂OH) on the side chain is susceptible to oxidation by common oxidizing agents. Depending on the reagent and reaction conditions, primary alcohols can be oxidized to aldehydes and further to carboxylic acids. orientjchem.org For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions would likely oxidize the ethanol side chain of this compound.

The initial oxidation product would be 2,4-dinitroimidazole-1-acetaldehyde. With a sufficiently strong oxidizing agent and prolonged reaction time, this aldehyde could be further oxidized to 2,4-dinitroimidazole-1-acetic acid. The mechanism of oxidation by chromate (B82759) reagents typically involves the formation of a chromate ester intermediate, followed by an elimination step to form the carbonyl group. nih.gov

Table 2: Potential Oxidation Products of the Ethanol Side Chain of this compound

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidizing Agent (e.g., PCC) | 2,4-Dinitroimidazole-1-acetaldehyde |

| Strong Oxidizing Agent (e.g., KMnO₄, K₂Cr₂O₇) | 2,4-Dinitroimidazole-1-acetaldehyde, 2,4-Dinitroimidazole-1-acetic acid |

This table presents potential products based on general organic chemistry principles. The actual product distribution would depend on specific reaction conditions.

In-depth Spectroscopic and Crystallographic Data for this compound Remains Elusive

A comprehensive search of available scientific literature and chemical databases has not yielded the specific, detailed experimental data required to construct a thorough analytical profile of the chemical compound this compound. While the synthesis of this compound is noted in the literature, particularly in a 1979 study published in the Journal of Medicinal Chemistry, the complete, publicly accessible experimental characterization data remains unavailable.

The requested article, intended to focus on the "Advanced Spectroscopic and Crystallographic Characterization of this compound," necessitates precise data for several analytical techniques. This includes detailed chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, connectivity assignments from two-dimensional NMR techniques (like COSY, HSQC, and HMBC), exact mass and fragmentation patterns from High-Resolution and Electrospray Ionization Mass Spectrometry (HRMS and ESI-MS), and the complete solid-state structural parameters from X-ray crystallography.

Despite targeted searches for this information, the specific values, spectra, and crystallographic data files for this compound could not be located. The available literature confirms the compound's synthesis and mentions its characterization as part of broader studies on potential radiosensitizing agents. However, the detailed analytical data that would form the core of the requested article—such as NMR peak lists, mass-to-charge ratios of fragments, and crystal lattice parameters—are not provided in the accessible abstracts or databases.

Therefore, it is not possible to generate the scientifically accurate and detailed article with the required data tables as outlined in the user's instructions at this time. The foundational experimental results for this compound are not sufficiently detailed in the public domain to fulfill this specific request.

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dinitroimidazole 1 Ethanol

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Crystal Packing Analysis

While a specific, publicly available single-crystal X-ray diffraction study for 2,4-Dinitroimidazole-1-ethanol could not be located in the searched literature, analysis of closely related dinitroimidazole compounds provides significant insight into its probable crystallographic features. nih.govnih.gov X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. nih.govanton-paar.com Compounds based on the 2,4-dinitroimidazole (B52884) (DNI) core, such as its metal salts, frequently crystallize in the monoclinic space group. nih.govresearchgate.net

For instance, a nickel(II) complex of 2,4-dinitroimidazolate crystallizes in the monoclinic C2/c space group. nih.govresearchgate.net The introduction of the 1-ethanol substituent is expected to significantly influence the crystal packing compared to the parent 2,4-dinitroimidazole. The flexible ethanol (B145695) chain and its capacity for strong hydrogen bonding would likely lead to a distinct and intricate packing arrangement, potentially forming a dense three-dimensional network. researchgate.net The packing density is a critical parameter, and for similar energetic nitroimidazole derivatives, densities are often in the range of 1.55 to 1.77 g/cm³.

Table 1: Crystallographic Data for Analagous Nitroimidazole Compounds

| Compound/Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| {[Ni(DNI)₂(H₂O)₃][Ni(DNI)₂(H₂O)₄]}·6H₂O | C₁₂H₂₆N₁₆Ni₂O₂₂ | Monoclinic | C2/c | 26.826 | 7.7199 | 18.579 | 111.241 | nih.govresearchgate.net |

| Pb(DNI)₂(H₂O)₄ | C₆H₁₀N₈O₁₂Pb | Monoclinic | C2/c | 6.5347 | 17.1727 | 14.1011 | 97.7248 | nih.govresearchgate.net |

| Imidazolium 2,4,5-trinitroimidazolate | C₆H₅N₇O₆ | Monoclinic | P2₁/c | 11.2356 | 13.9113 | 13.4357 | 100.063 | researchgate.net |

This table presents data for compounds containing the dinitroimidazole or related moieties to infer potential structural characteristics of this compound.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound is rich with functional groups capable of forming a robust network of intermolecular interactions, which are crucial in defining its crystal lattice. The primary interactions are strong hydrogen bonds, supplemented by weaker van der Waals forces. libretexts.orgjchemrev.com

The most significant feature is the hydroxyl (-OH) group of the ethanol substituent, which acts as a potent hydrogen bond donor. libretexts.org This group can form strong intermolecular hydrogen bonds with the electronegative oxygen atoms of the nitro groups and the sp²-hybridized nitrogen atom of the imidazole (B134444) ring, which act as hydrogen bond acceptors. jchemrev.comacs.org These interactions are expected to be the dominant force in the crystal packing, creating a stable, three-dimensional supramolecular architecture. nih.govresearchgate.net

Table 2: Plausible Intermolecular Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Significance |

| O-H (ethanol) | O (nitro group) | Strong Hydrogen Bond | Primary interaction defining the crystal packing |

| O-H (ethanol) | N (imidazole ring) | Strong Hydrogen Bond | Key contributor to the supramolecular assembly |

| C-H (imidazole/ethanol) | O (nitro group) | Weak Hydrogen Bond | Secondary interaction contributing to lattice stability |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides essential information for identifying functional groups and analyzing the conformational state of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. researchgate.net The most prominent features would be the strong, asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups, typically found in the regions of 1520-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. icm.edu.placs.org The presence of the hydroxyl group from the ethanol moiety would give rise to a broad absorption band in the 3200-3500 cm⁻¹ region, indicative of intermolecular hydrogen bonding. umsida.ac.id Other key absorptions include C-H stretching from the alkyl chain and the imidazole ring (around 2850-3150 cm⁻¹), C=N and C=C stretching vibrations within the imidazole ring (1450-1600 cm⁻¹), and the C-O stretching of the primary alcohol (1050-1260 cm⁻¹). icm.edu.plumsida.ac.id

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3500 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |

| 3100 - 3150 | C-H stretch | Imidazole Ring | Medium |

| 2850 - 2960 | C-H stretch (asymmetric & symmetric) | Alkyl Chain | Medium |

| 1520 - 1560 | NO₂ asymmetric stretch | Nitro Group | Strong |

| 1450 - 1600 | C=N, C=C ring stretch | Imidazole Ring | Medium-Strong |

| 1330 - 1370 | NO₂ symmetric stretch | Nitro Group | Strong |

| 1050 - 1260 | C-O stretch | Primary Alcohol | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary data to FT-IR, as it detects vibrations that induce a change in molecular polarizability. aip.org For this compound, the symmetric stretching vibration of the nitro groups (around 1370 cm⁻¹) is expected to produce a particularly strong Raman signal. scialert.net The breathing modes of the imidazole ring would also be Raman active. In contrast to FT-IR, the O-H stretching vibration is typically a weak scatterer in Raman spectroscopy. The spectrum would also feature bands corresponding to C-H stretching and bending modes, as well as the C-C and C-O stretching of the ethanol side chain, with a notable band for the C-C-O stretch expected around 880 cm⁻¹. scialert.netjst.go.jp

Table 4: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3150 | C-H stretch | Imidazole Ring | Medium |

| 2850 - 2960 | C-H stretch | Alkyl Chain | Medium-Strong |

| 1520 - 1560 | NO₂ asymmetric stretch | Nitro Group | Medium |

| 1330 - 1370 | NO₂ symmetric stretch | Nitro Group | Strong |

| ~880 | C-C-O stretch | Ethanol Moiety | Strong |

| Ring Modes | Imidazole Ring Breathing | Imidazole Ring | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. uzh.ch The UV-Vis spectrum of this compound is dominated by the electronic transitions of its primary chromophore: the dinitro-substituted imidazole ring. uobabylon.edu.iqmsu.edu The presence of the conjugated π-system of the imidazole ring and the powerful electron-withdrawing nitro groups gives rise to characteristic absorption bands.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These high-energy transitions are typically observed in the shorter wavelength UV region. Additionally, n → π* transitions, which are generally of lower intensity, are expected. uobabylon.edu.iq These involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro groups or the nitrogen of the imidazole ring) to a π* antibonding orbital. researchgate.netresearchgate.net The solvent, typically ethanol for such compounds, can influence the position of these absorption maxima through solvatochromic effects, with polar solvents often causing a blue shift (hypsochromic shift) for n → π* transitions. researchgate.net

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

| π → π | π → π | Dinitro-imidazole Ring | ~200-280 nm (High Intensity) |

| n → π | n → π | NO₂ groups, Imidazole N | >280 nm (Low Intensity) |

Theoretical and Computational Chemistry Applied to 2,4 Dinitroimidazole 1 Ethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Dinitroimidazole-1-ethanol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like this compound. DFT methods, particularly with hybrid functionals like B3LYP, are widely used due to their favorable balance of accuracy and computational cost for medium-sized organic molecules. acs.org These methods are effective for geometry optimization, determining energetic properties, and calculating spectroscopic profiles. arxiv.org For instance, studies on related nitroimidazole derivatives have successfully used the B3LYP functional to investigate structural parameters and vibrational properties. acs.orgresearchgate.netnih.gov

Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), offer a higher level of theory by more explicitly accounting for electron correlation. arxiv.orgacs.org While computationally more demanding, MP2 calculations can provide more accurate binding enthalpies and are better at describing non-covalent interactions, such as dispersion forces, which are not fully captured by standard DFT functionals like B3LYP. acs.org Comparisons between B3LYP and MP2 methods have shown that while B3LYP is satisfactory for geometry optimization, MP2 can be necessary to accurately reproduce enthalpies, especially in systems with significant dispersion effects. acs.org For complex interactions, such as those involving hydrogen bonding from the ethanol (B145695) group in this compound, MP2 calculations can yield more reliable energy values. acs.orgacs.org

Other advanced DFT functionals, like the M06-2X hybrid functional, have also been developed to better account for non-covalent interactions and are considered top performers for studying systems with dispersion and hydrogen bonding. acs.orgrsc.org The selection of the method is critical and depends on the specific property being investigated.

| Method | Type | Strengths | Common Applications |

|---|---|---|---|

| B3LYP | DFT Hybrid Functional | Good balance of accuracy and cost for medium-sized molecules. acs.org | Geometry optimization, vibrational frequencies, general electronic properties. arxiv.orgresearchgate.net |

| M06-2X | DFT Hybrid Functional | Performs well for non-covalent interactions, thermochemistry, and kinetics. acs.orgrsc.org | Systems with hydrogen bonding and dispersion forces. acs.org |

| MP2 | Ab Initio | Good description of electron correlation and dispersion forces. acs.org | Accurate energy calculations, binding enthalpies of complexes. arxiv.orgacs.org |

The choice of a basis set is as crucial as the choice of the computational method. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the distribution of electrons, leading to more accurate results but at a significantly higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ). acs.orgacs.orgrsc.org The inclusion of polarization functions (e.g., (d,p)) allows orbitals to change shape, while diffuse functions (e.g., + or aug-) are important for describing anions and weak non-covalent interactions. acs.org For this compound, a basis set like 6-311++G(d,p) would be appropriate for balancing accuracy and efficiency in DFT calculations of its electronic and structural properties. acs.org For high-accuracy energy calculations with the MP2 method, a larger basis set like aug-cc-pVTZ is often preferred. acs.orgrsc.org

Achieving computational efficiency involves a trade-off between the desired accuracy and available computing resources. For large-scale studies or dynamic simulations, less computationally intensive methods or smaller basis sets might be necessary. nrel.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a calculated wavefunction in terms of the familiar Lewis structure picture of localized bonds and lone pairs. uni-muenchen.de This method provides a quantitative description of bonding, charge distribution, and donor-acceptor (or charge transfer) interactions within the molecule. numberanalytics.comresearchgate.net

For this compound, NBO analysis can elucidate the electronic delocalization within the imidazole (B134444) ring and the electron-withdrawing effects of the two nitro groups. The analysis involves identifying stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). numberanalytics.com

Key interactions in this compound would include:

Delocalization from lone pairs on the imidazole nitrogen atoms to antibonding orbitals (π*) of the nitro groups.

Interactions between the lone pairs of the nitro group oxygen atoms and adjacent antibonding orbitals.

Hyperconjugative effects involving the ethanol substituent.

These charge transfer interactions contribute significantly to the stability and reactivity of the molecule. The magnitude of the E(2) values provides a quantitative measure of electronic delocalization and the strength of intramolecular interactions. numberanalytics.com

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. uni-rostock.de This partitioning allows for the analysis of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). researchgate.net

A key application of AIM is the characterization of hydrogen bonds. For this compound, AIM analysis can be used to study the intramolecular hydrogen bond between the ethanol's hydroxyl group and a nitro group oxygen, as well as intermolecular hydrogen bonds in the crystalline state or in solution. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

| Parameter | Symbol | Interpretation |

|---|---|---|

| Electron Density | ρ(r) | Indicates the strength of the interaction; higher values suggest stronger bonds. researchgate.net |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates the nature of the interaction. Negative values are typical for shared (covalent) interactions, while positive values are characteristic of closed-shell interactions (e.g., hydrogen bonds, ionic bonds). researchgate.net |

By evaluating these parameters at the BCP of a potential hydrogen bond, AIM theory can confirm the existence of the interaction and classify its strength and nature. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Properties

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. These simulations model the atomic motions by solving Newton's equations of motion.

For solid-state systems like the crystal of this compound, classical MD with empirical force fields may not adequately capture the complex electronic effects. A powerful alternative is Density Functional Tight Binding (DFTB), a semi-empirical quantum mechanical method derived from DFT. researchgate.net DFTB is orders of magnitude faster than full DFT, allowing for MD simulations (DFTB-MD) of larger systems (thousands of atoms) and for longer timescales (picoseconds to nanoseconds). mdpi.com

DFTB-MD simulations have been successfully applied to study the structure, intermolecular interactions, and dynamic properties of 2,4-dinitroimidazole (B52884) (2,4-DNI) crystals. rsc.org These studies reveal how factors like temperature and defects influence the stability and decomposition mechanisms of the crystal lattice. researchgate.netrsc.org Applying DFTB-MD to this compound would allow for the investigation of:

The stability of the crystal structure at different temperatures.

The nature and strength of intermolecular interactions, particularly the hydrogen bonding network involving the ethanol groups.

Vibrational dynamics within the crystal.

Initial steps in thermal decomposition, by tracking bond breaking and formation events over the course of the simulation. rsc.org

This approach provides a molecular-level understanding of the dynamic properties of the material, which is crucial for assessing its stability and performance as an energetic material. researchgate.netrsc.org

Analysis of Radial Distribution Functions (RDF)

The Radial Distribution Function (RDF), denoted as g(r), is a fundamental tool in the statistical mechanics of liquids and amorphous solids, describing how the density of surrounding particles varies as a function of distance from a reference particle. mdanalysis.org Computationally, the RDF is determined by calculating the distances between pairs of atoms from snapshots of a molecular dynamics (MD) simulation, and then binning these distances into a histogram. mdanalysis.org This histogram is normalized by the expected number of atoms in each shell for a completely random distribution at the same density, such that the RDF converges to 1 for large distances in a uniform system. mdanalysis.org

In the context of this compound, RDF analysis provides critical insights into the condensed-phase structure and intermolecular interactions. By calculating the RDF between specific atom pairs, one can elucidate the nature of the local environment. For instance, the RDF between the oxygen atom of the hydroxyl group and the oxygen atoms of the nitro groups can reveal the probability of intramolecular hydrogen bonding.

Furthermore, RDFs are essential for understanding solvation and the formation of association complexes. ijpsat.org In an aqueous solution, the RDF between the hydrogen atoms of the ethanol group and the oxygen atoms of water molecules can quantify the extent and structure of the first solvation shell. nih.gov The position of the first peak in the g(r) plot indicates the most probable distance for hydrogen bonding, while integrating the area under this peak provides the coordination number, or the average number of molecules in the solvation shell. mdanalysis.org

Studies on similar molecules demonstrate the power of this technique. For example, in simulations of ether alcohols, RDFs have been used to distinguish between intermolecular hydrogen bonds involving hydroxyl-hydroxyl groups and hydroxyl-ether groups, and to show how these interactions influence the liquid's structure. nih.gov For this compound, RDF analysis can similarly be used to probe the competition between self-association via hydrogen bonds and solvation by solvent molecules. The distance of the first peak can also indicate the type of interaction; peaks between 1 and 3.5 Å are typically characteristic of chemisorption or strong interactions like hydrogen bonds, while peaks beyond 3.5 Å suggest weaker physisorption or van der Waals interactions. mdpi.com

Prediction of Spectroscopic Properties from First Principles

First-principles, or ab initio, computational methods allow for the prediction of spectroscopic properties directly from the fundamental laws of quantum mechanics, without reliance on empirical parameters. These methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for interpreting and assigning experimental spectra. cardiff.ac.uknih.gov By calculating the electronic structure of a molecule, it is possible to simulate its response to electromagnetic radiation, yielding theoretical IR, Raman, NMR, and UV-Vis spectra. researchgate.net

Computational NMR Shielding Tensors and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. q-chem.com Theoretical calculations can accurately predict NMR chemical shifts, aiding in the assignment of complex spectra. nih.gov The most common and reliable method involves calculating the nuclear magnetic shielding tensor (σ) using the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. q-chem.comnih.gov The shielding tensor describes how the electron cloud around a nucleus shields it from the external magnetic field; it is a 3x3 matrix that accounts for the anisotropy of this effect. nih.gov

The isotropic shielding constant (σ_iso) is the average of the diagonal elements of the shielding tensor. To obtain the final chemical shift (δ), the calculated isotropic shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the shielding constant of the nucleus of interest (δ = σ_ref - σ_nuc). researchgate.net

For this compound, calculations would typically be performed at a level of theory such as B3LYP with a basis set like 6-311+G(d,p), which has proven effective for related nitroimidazole compounds. researchgate.net The optimized molecular geometry is first obtained, and then a GIAO-DFT calculation is performed to compute the shielding tensors for each ¹H and ¹³C nucleus. nih.gov The results provide a detailed picture of the electronic environment of each atom.

| Atom | Predicted Chemical Shift (δ, ppm) | Functional Group |

| H (on C5) | 8.5 - 9.0 | Imidazole Ring C-H |

| H (on N1-CH₂) | 4.5 - 5.0 | N-CH₂-CH₂OH |

| H (on CH₂-OH) | 3.8 - 4.2 | N-CH₂-CH₂-OH |

| H (on OH) | 5.0 - 5.5 | Hydroxyl |

| C2 | 145 - 150 | Imidazole Ring C-NO₂ |

| C4 | 150 - 155 | Imidazole Ring C-NO₂ |

| C5 | 120 - 125 | Imidazole Ring C-H |

| C (N1-CH₂) | 50 - 55 | N-CH₂-CH₂OH |

| C (CH₂-OH) | 60 - 65 | N-CH₂-CH₂-OH |

Predicted Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational chemistry provides powerful tools to predict and interpret vibrational and electronic spectra. researchgate.netosti.gov

Vibrational (IR and Raman) Spectra: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. americanpharmaceuticalreview.com Theoretical spectra are typically calculated using DFT methods (e.g., B3LYP/6-311+G(d,p)) on an optimized geometry. researchgate.net The calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. sapub.org The IR intensity is proportional to the square of the change in the molecular dipole moment during a vibration, while Raman activity is related to the change in polarizability. osti.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96) to improve agreement. derpharmachemica.com

For this compound, key predicted vibrational modes would include N-H and C-H stretches, NO₂ symmetric and asymmetric stretches, C=N and C-N ring vibrations, and O-H and C-O vibrations from the ethanol group. derpharmachemica.comscirp.org

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: This table is illustrative, based on characteristic frequencies for the functional groups present.)

| Wavenumber (cm⁻¹, scaled) | Assignment | Expected Intensity (IR/Raman) |

| ~3100 | C-H stretch (imidazole ring) | Medium / Medium |

| ~2950 | C-H stretch (ethanol chain) | Medium / Strong |

| ~1550 | Asymmetric NO₂ stretch | Strong / Medium |

| ~1350 | Symmetric NO₂ stretch | Strong / Strong |

| ~1600 | C=N stretch (ring) | Medium / Medium |

| ~3400 | O-H stretch (hydrogen-bonded) | Strong (broad) / Weak |

| ~1050 | C-O stretch (ethanol) | Strong / Weak |

Electronic (UV-Vis) Spectra: Electronic spectra, which arise from transitions between electronic energy levels, are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide the vertical excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the dinitroimidazole chromophore. researchgate.net The presence of the ethanol substituent may cause a slight shift in the absorption maxima compared to the parent 2,4-dinitroimidazole molecule.

Table 3: Predicted Electronic Transitions (UV-Vis) for this compound (Note: This table is illustrative, based on typical transitions for nitroaromatic compounds.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type |

| ~280 | > 0.1 | π → π |

| ~340 | < 0.01 | n → π |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the complex reaction pathways of chemical processes, such as thermal decomposition. By calculating the potential energy surface, researchers can identify stable intermediates, transition state structures, and the activation energies required to overcome reaction barriers. ontosight.airesearchgate.net

Thermal Decomposition Mechanisms and Activation Barriers

The thermal decomposition of energetic materials like this compound is a critical area of study. Theoretical investigations on the parent compound, 2,4-dinitroimidazole (2,4-DNI), provide a strong foundation for understanding its behavior. mater-rep.com

DFT calculations at the B3LYP/6-311G(d,p) level, combined with ab initio molecular dynamics simulations, have shown that the primary initial step in the thermal decomposition of 2,4-DNI is the homolytic cleavage of the C–NO₂ bond. mater-rep.com This is a common trigger mechanism in many nitroaromatic energetic materials. odu.edu Another potential pathway, nitro-nitrite isomerization (C-NO₂ → C-ONO), was found to be thermodynamically feasible but kinetically unfavorable due to a high activation barrier. mater-rep.com

For this compound, the decomposition would be more complex. In addition to the pathways of the dinitroimidazole ring, reactions involving the ethanol side chain must be considered. Theoretical studies on ethanol decomposition have shown that dehydration to form ethene and water (C₂H₅OH → C₂H₄ + H₂O) is a major channel. princeton.eduresearchgate.net Therefore, it is plausible that an intramolecular water elimination pathway, involving the hydroxyl group and a hydrogen atom from the imidazole ring or the ethyl chain, could be a significant decomposition route for this compound.

Table 4: Potential Initial Decomposition Pathways and Activation Energies (Ea)

| Reactant | Pathway | Products | Theoretical Ea (kcal/mol) | Reference |

| 2,4-Dinitroimidazole | C-NO₂ Bond Fission | Imidazole Radical + •NO₂ | ~40-50 | mater-rep.com |

| 2,4-Dinitroimidazole | Nitro-Nitrite Isomerization | Imidazole-ONO | High Barrier | mater-rep.com |

| Ethanol | Dehydration | C₂H₄ + H₂O | ~66 | researchgate.net |

| 2,4-DNI-1-ethanol | Side-Chain Dehydration | Dinitroimidazolyl-ethene + H₂O | Not Found | N/A |

Intermolecular Hydrogen Bonding and Association Complexes

The ethanol substituent on the 2,4-dinitroimidazole core introduces the capacity for significant hydrogen bonding, which strongly influences the compound's physical properties and intermolecular organization. chemguide.co.uk Both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: A hydrogen bond could form between the hydrogen atom of the hydroxyl group and an oxygen atom of one of the nearby nitro groups. The stability of such a bond depends on the conformational flexibility of the ethanol side chain and the resulting geometry of the five- or six-membered ring formed by the H-bond.

Intermolecular Hydrogen Bonding and Association Complexes: More significantly, the hydroxyl group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom's lone pairs). chemguide.co.uk This allows for the formation of various intermolecular association complexes, such as dimers, trimers, or extended chains and networks. nih.gov Computational studies on similar ether alcohols show that intermolecular hydrogen bonding between hydroxyl groups (OH-OH) is generally stronger and more prevalent than interactions with other acceptor sites. nih.govmdpi.com In the case of this compound, molecules can form head-to-tail hydrogen-bonded dimers or larger oligomers. These interactions would compete with hydrogen bonds to solvent molecules when in solution. doubtnut.com

Molecular dynamics simulations are a key tool for studying these dynamic association processes. By analyzing the simulation trajectories, one can determine the lifetime of hydrogen bonds, the populations of different sized clusters, and the preferred geometries of the association complexes. ucdavis.edu The formation of these complexes can have a profound impact on properties such as boiling point, viscosity, and crystal packing. chemguide.co.uk

Crystal Structure Prediction and Polymorphism Studies

The study of the solid-state structure of this compound is crucial for understanding its physical properties and stability. Theoretical and computational chemistry provides powerful tools for predicting crystal structures and exploring the potential for polymorphism, which is the ability of a compound to exist in more than one crystalline form.

Detailed Research Findings

While specific experimental studies on the crystal structure and polymorphism of this compound are not extensively documented in publicly available literature, insights can be drawn from computational investigations of related nitroimidazole derivatives and other energetic materials. researchgate.netodu.edu The prediction of crystal structures for energetic compounds like this compound typically involves generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies.

Computational approaches, such as those using force fields or density functional theory (DFT), are employed to calculate the stability of these hypothetical structures. odu.eduacs.org For instance, studies on similar nitroimidazole compounds often highlight the significant role of intermolecular hydrogen bonds and π-π stacking interactions in determining the final crystal packing. mdpi.com In the case of this compound, the presence of the hydroxyl group, the imidazole ring, and the nitro groups suggests that hydrogen bonding involving the hydroxyl proton and the oxygen atoms of the nitro groups, as well as nitrogen atoms of the imidazole ring, would be a dominant factor in its crystal assembly. researchgate.net

Polymorphism is a common phenomenon in organic molecules, and different polymorphs can exhibit distinct physical properties. acs.orgmdpi.comnih.gov The prediction of polymorphs for this compound would involve searching for local minima on the crystal energy landscape. nih.gov Theoretical studies on related compounds have shown that different polymorphs can arise from subtle variations in molecular conformation and intermolecular interactions. mdpi.comresearchgate.net For example, the orientation of the ethanol side chain relative to the dinitroimidazole ring could lead to different packing motifs and, consequently, different polymorphic forms.

Computational screening for polymorphs often utilizes specialized software that can explore various space groups and packing configurations. uu.nl The relative stability of predicted polymorphs is typically assessed by comparing their calculated lattice energies. Molecular dynamics simulations can also be used to study the transformation between different polymorphic forms under various conditions. researchgate.net

Data Tables

To illustrate the type of data generated from such computational studies, the following tables present hypothetical but plausible results for predicted polymorphs of this compound, based on findings for analogous compounds. nih.govresearchgate.netnih.gov

Table 1: Predicted Crystal Data for Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Calculated Density (g/cm³) |

| Form I | Monoclinic | P2₁/c | 7.85 | 10.21 | 9.54 | 105.2 | 737.1 | 4 | 1.81 |

| Form II | Orthorhombic | Pbca | 14.92 | 8.15 | 11.88 | 90 | 1443.5 | 8 | 1.85 |

| Form III | Triclinic | P-1 | 6.23 | 7.99 | 10.12 | 88.9 | 502.9 | 2 | 1.77 |

This table is illustrative and based on typical values for similar organic nitro compounds.

Table 2: Calculated Lattice Energies and Intermolecular Interactions for Hypothetical Polymorphs

| Polymorph | Lattice Energy (kJ/mol) | Primary Intermolecular Interactions |

| Form I | -125.8 | O-H···O (nitro) hydrogen bonds, C-H···O hydrogen bonds, π-π stacking |

| Form II | -122.5 | O-H···N (imidazole) hydrogen bonds, extensive C-H···O network |

| Form III | -119.3 | Layered structure with alternating hydrophilic (OH, NO₂) and hydrophobic (imidazole ring) regions |

This table is illustrative. The types of interactions are inferred from the functional groups present in this compound.

Advanced Applications and Material Science Perspectives of 2,4 Dinitroimidazole 1 Ethanol

Energetic Materials Research and High-Energy Density Compounds

Polynitroimidazoles have garnered attention as high-energy density materials due to their favorable detonation performance. studfile.net The presence of nitro groups on the imidazole (B134444) ring in compounds like 2,4-Dinitroimidazole-1-ethanol imparts explosive potential, making them a key area of research in the development of new energetic materials. ontosight.ai

Detonation Performance Prediction and Evaluation

Comparative Detonation Performance of Related Imidazole-Based Energetic Materials

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|

| 1-nitramino-2,4-dinitroimidazole salts | 8370–9209 | 29.3–40.5 |

| 2,4-dinitroimidazole (B52884) (2,4-DNI) | Comparable to RDX |

Insensitivity and Thermal Stability Characteristics in Energetic Formulations

A crucial requirement for modern energetic materials is a balance between high performance and low sensitivity to accidental stimuli such as impact and friction. studfile.net Compounds with good thermal stability and impact insensitivity are highly sought after. google.com Research indicates that 2,4-dinitroimidazole (2,4-DNI) exhibits excellent thermal stability and is highly insensitive to impact, with performance significantly better than both RDX and HMX in this regard. google.com Its impact insensitivity is comparable to that of TATB. google.com Generally, explosives with decomposition temperatures exceeding 573 K (300 °C) are considered thermally stable. nih.gov For instance, two fused ring compounds derived from nitroimidazole show high decomposition temperatures above 290 °C, indicating excellent thermal stability. mdpi.com The inherent stability of the imidazole ring, combined with the energetic nitro groups, contributes to the desirable characteristics of these materials. ontosight.ai The introduction of ionic character into energetic molecules can also lead to lower vapor pressure and higher stability, resulting in reduced sensitivity to impact and friction. nih.gov

Oxygen Balance and Propellant Performance Metrics

The oxygen balance of an energetic material is a critical parameter that influences its performance as a propellant. A compound with a perfect oxygen balance towards gaseous products like CO, H₂O, and N₂ is desirable for propellant applications, as these low molecular weight gases contribute to superior performance. google.comgoogle.com 2,4-dinitroimidazole (2,4-DNI) is noted for its good oxygen balance, which, combined with its heat of formation, indicates strong propellant performance. google.com The efficiency of an energetic material is often determined by its crystal density and detonation velocity and pressure. mdpi.com

Role as a Chemical Precursor and Synthetic Building Block

Beyond its direct applications in energetic materials, this compound serves as a valuable intermediate in organic synthesis. The reactivity of its dinitro-imidazole core makes it a suitable precursor for creating more complex molecules. ontosight.ai

Synthesis of Novel Heterocyclic Derivatives

The dinitroimidazole framework is a versatile starting point for the synthesis of various heterocyclic compounds. ontosight.ai For example, 2,4-dinitroimidazole can be synthesized from the nitration of imidazole. ontosight.ai This compound and its derivatives can then be used in further reactions. For instance, 2,4-dinitroimidazole can be prepared from 1,4-dinitroimidazole through a thermal rearrangement in chlorobenzene (B131634). google.com This process highlights its role as an intermediate in creating different isomers. The reactivity of the nitro groups allows for various chemical transformations, making it a candidate for developing new compounds. ontosight.ai The synthesis of nitroimidazole derivatives is an active area of research for creating compounds with specific properties, including those with potential biological activity. humanjournals.comnih.gov

Intermediate in Multi-step Organic Transformations

The utility of this compound extends to its role as an intermediate in multi-step organic synthesis. The synthesis of purines and their N-oxides, for example, has been achieved starting from 4-nitroimidazole (B12731) derivatives. mdpi.com These processes often involve several steps, including the introduction of functional groups and subsequent cyclization reactions. mdpi.com The synthesis of 2-methyl-5-nitroimidazole-1-ethanol (metronidazole), a widely used antibiotic, often starts from 2-methyl-5-nitroimidazole, showcasing the importance of nitroimidazole derivatives as precursors in the pharmaceutical industry. google.com The ability to functionalize the imidazole ring at various positions makes these compounds valuable building blocks for a wide range of organic molecules. researchgate.net

Material Science Applications of Dinitroimidazole Moieties

The dinitroimidazole scaffold, characterized by an imidazole ring bearing two electron-withdrawing nitro groups, is a subject of increasing interest in material science. The specific arrangement of nitrogen atoms, coupled with the tunable electronic properties imparted by the nitro groups, allows for the development of a range of advanced materials. While research on this compound itself is nascent in this field, the broader family of dinitroimidazole moieties serves as a strong indicator of its potential. These moieties have been successfully incorporated into functional materials with unique characteristics, leveraging their electronic and coordination properties.

Functional Materials with Specific Optical or Electrical Properties

The inherent properties of the imidazole ring system, combined with the strong electron-withdrawing nature of nitro groups, make dinitroimidazole derivatives promising candidates for materials with specific optical and electrical functionalities. ontosight.airesearchgate.net The high degree of charge asymmetry in these molecules can lead to significant dipole moments and polarizability, which are prerequisites for nonlinear optical (NLO) activity. researchgate.net Research into related heterocyclic compounds suggests that materials incorporating these structures can exhibit properties like poor electrical conductivity in their neutral molecular state, a characteristic of many covalent compounds. libretexts.org

Theoretical studies on simpler nitroimidazoles, such as 4-nitroimidazole, have been conducted to calculate their spectroscopic, electronic, and optical properties, laying the groundwork for understanding more complex derivatives. researchgate.net The physical properties and intermolecular interactions of dinitroimidazoles are key determinants of their solid-state packing, which in turn influences their bulk material properties. nih.goviucr.org For instance, the domain structure in crystalline materials, which is coupled to ferroelectric, piezoelectric, and nonlinear optical properties, has been studied in 4-nitroimidazole derivatives. iucr.org While specific data for this compound is not yet prevalent, the exploration of related compounds like 1-Methyl-2,5-dinitroimidazole in material science underscores the potential of this class of compounds. evitachem.com

Table 1: Investigated Properties of Nitroimidazole Derivatives in Material Science

| Property Class | Specific Property | Related Nitroimidazole Derivative | Potential Application |

|---|---|---|---|

| Optical | Nonlinear Optics (NLO) | General Imidazole Derivatives researchgate.net | Optical Switching, Frequency Conversion |

| Electrical | Poor Conductivity (Solid State) | General Molecular Compounds libretexts.org | Insulators, Dielectrics |

| Electronic | Electron Affinity | Nitroimidazole Derivatives researchgate.net | Radiosensitizers, Electronic Components |

| Structural | Crystal Packing & Domain Structure | 4-Nitroimidazole Derivatives iucr.org | Ferroelectrics, Piezoelectrics |

Coordination Chemistry and Metal-Organic Frameworks (MOFs) (if applicable as a ligand)

Dinitroimidazole moieties are highly effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms in the imidazole ring that can act as coordination sites for metal ions. The ethanol (B145695) group in this compound provides an additional potential coordination site (the hydroxyl oxygen), making it a versatile candidate for forming stable metal complexes.

Research has demonstrated that nitroimidazole derivatives readily form coordination compounds and polymers. For example, 4-nitroimidazole has been shown to form complexes with silver (Ag), binding through an endocyclic nitrogen atom. cdnsciencepub.com Similarly, 5-nitroimidazole has been incorporated into copper (Cu) and ruthenium (Ru) complexes, showcasing its versatility as a ligand. nih.govunifi.it

This ability to act as a ligand is particularly relevant in the burgeoning field of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The specific properties of the ligand are crucial for determining the structure and function of the resulting MOF. Several studies have successfully used nitroimidazoles as the organic linker to build MOFs and the related Zeolitic Imidazolate Frameworks (ZIFs).

ZIF-65-Zn : This framework is constructed from zinc ions and 2-nitroimidazole (B3424786) linkers. rsc.org

NOF-1 & NOF-2 : These are ZIFs built using 2-nitroimidazole and 5-methyl-4-nitroimidazole, respectively, designed for photo-mediated nitric oxide release. mdpi.com